4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C6H4Cl2N4 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- The compound, under different systematic names and similar derivatives, has been studied for its crystal structure. For example, a study by Jeon et al. (2014) on a triazine fungicide, closely related to the compound , revealed a dihedral angle between the planes of the triazine and benzene rings, with weak hydrogen bonds and short Cl⋯Cl contacts forming two-dimensional networks (Youngeun Jeon et al., 2014).
Synthesis and Characterization for High-Energy Materials
- The compound has been used in the synthesis of high-energy materials. Chapyshev and Korchagin (2017) synthesized a high-energy compound through azidation, showing potential as a starting compound for new high-energy materials (S. Chapyshev & D. Korchagin, 2017).
Development of Energetic Polymers
- A study by Shastin et al. (2021) developed efficient methods for synthesizing novel azidopropargylamino-substituted 1,3,5-triazines. This work highlights the use of the compound in creating monomers for energetic polymers (A. V. Shastin et al., 2021).
Use in Organic Chemistry and Catalysis
- The compound has applications in organic chemistry, particularly in the synthesis of chiral thiourea organocatalysts, as investigated by Xiao et al. (2015). Their study explored its use as a building block for preparing organocatalysts (Li Xiao et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been found to play a crucial role in signaling pathways involved in the regulation of numerous cellular processes such as survival, growth, proliferation, and differentiation .
Result of Action
Similar compounds have displayed improved in vitro activity , suggesting that this compound may also have significant biological effects.
Properties
IUPAC Name |
4,6-dichloro-N-prop-2-ynyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-2-3-9-6-11-4(7)10-5(8)12-6/h1H,3H2,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POANETFFBMOZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC(=NC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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